molecular formula C12H9ClN2 B13022775 4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No.: B13022775
M. Wt: 216.66 g/mol
InChI Key: UQZOYKQDVKRKSG-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2-chlorophenyl group and a prop-2-yn-1-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of 2-chlorobenzaldehyde with propargylamine and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    4-Phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole: Lacks the 2-chloro substituent, which may affect its reactivity and biological activity.

    4-(2-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: Contains a bromine atom instead of chlorine, leading to different chemical properties.

    4-(2-Methylphenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole: The presence of a methyl group instead of chlorine can influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(2-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with propargylamine and hydrazine hydrate under reflux conditions using solvents like ethanol or methanol. The product is then isolated through filtration and recrystallization.

Synthetic Route:

  • Reactants : 2-chlorobenzaldehyde, propargylamine, hydrazine hydrate.
  • Conditions : Reflux in ethanol or methanol.
  • Isolation : Filtration and recrystallization.
PropertyValue
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
IUPAC Name4-(2-chlorophenyl)-1-prop-2-ynylpyrazole
InChIInChI=1S/C12H9ClN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2
Canonical SMILESC#CCN1C=C(C=N1)C2=CC=CC=C2Cl

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that compounds similar to this compound can inhibit the growth of human leukemia cells (HL-60) with varying degrees of effectiveness depending on their structural modifications .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects comparable to established drugs like dexamethasone. In vitro studies showed that it could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but likely involves interaction with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses and therapeutic outcomes .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Inflammation : A series of pyrazole derivatives were tested for their ability to reduce inflammation in animal models. The most potent compounds showed up to 85% inhibition of TNF-α production compared to control groups .
  • Anticancer Efficacy : In vitro assays indicated that specific structural modifications to the pyrazole core significantly enhanced anticancer activity against various human cancer cell lines .
  • Antimicrobial Testing : Compounds were screened against multiple bacterial strains, demonstrating significant inhibitory effects at concentrations lower than standard antibiotics .

Properties

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-prop-2-ynylpyrazole

InChI

InChI=1S/C12H9ClN2/c1-2-7-15-9-10(8-14-15)11-5-3-4-6-12(11)13/h1,3-6,8-9H,7H2

InChI Key

UQZOYKQDVKRKSG-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=C(C=N1)C2=CC=CC=C2Cl

Origin of Product

United States

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